
Ternidazole
Übersicht
Beschreibung
Ternidazole (TNZ), chemically designated as 3-(2-methyl-5-nitroimidazol-1-yl)-propan-1-ol (CAS No. 1077-93-6), is a nitroimidazole-class antimicrobial agent . Structurally, it features a nitroimidazole core linked to a propanol chain, distinguishing it from other nitroimidazoles like metronidazole (MNZ) . TNZ exhibits broad-spectrum activity against anaerobic bacteria and protozoa, with applications in both human and veterinary medicine. Notably, it is used in combination therapies for bacterial vaginosis and vaginal dysbiosis, particularly in cases associated with Atopobium vaginae . However, nitroimidazoles as a class are scrutinized for genotoxic and carcinogenic risks, leading to restrictions on certain derivatives (e.g., furazolidone) in food-producing animals .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Ternidazol kann durch einen mehrstufigen Prozess synthetisiert werden, der die Nitrierung von Imidazol-Derivaten beinhaltet. Der typische Syntheseweg umfasst die folgenden Schritte:
Nitrierung: Der Imidazolring wird mit einer Mischung aus Salpetersäure und Schwefelsäure nitriert.
Alkylierung: Das nitrierte Imidazol wird dann mit einem geeigneten Alkylhalogenid alkyliert, um die gewünschte Seitenkette einzuführen.
Reduktion: Die Nitrogruppe wird mit einem Reduktionsmittel wie Wasserstoffgas in Gegenwart eines Katalysators zu einer Aminogruppe reduziert.
Cyclisierung: Die Aminogruppe unterliegt einer Cyclisierung, um die endgültige Nitroimidazolstruktur zu bilden.
Industrielle Produktionsmethoden
In industriellen Umgebungen beinhaltet die Produktion von Ternidazol großtechnische Nitrierungs- und Reduktionsprozesse. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Die Verwendung von Durchflussreaktoren und fortschrittlichen Reinigungstechniken wie Kristallisation und Chromatographie sind bei der industriellen Produktion von Ternidazol üblich .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Ternidazol unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Die Nitrogruppe kann oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Die Nitrogruppe kann unter bestimmten Bedingungen zu einer Aminogruppe reduziert werden.
Substitution: Der Imidazolring kann Substitutionsreaktionen mit verschiedenen Elektrophilen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Wasserstoffgas in Gegenwart eines Palladiumkatalysators werden üblicherweise verwendet.
Substitution: Elektrophile wie Alkylhalogenide und Acylchloride werden in Substitutionsreaktionen verwendet.
Hauptprodukte, die gebildet werden
Oxidation: Oxidationsprodukte umfassen Nitroso- und Hydroxylamin-Derivate.
Reduktion: Das Hauptprodukt der Reduktion ist das entsprechende Aminoimidazol.
Substitution: Substitutionsreaktionen ergeben verschiedene alkylierte und acylierte Imidazol-Derivate.
Wissenschaftliche Forschungsanwendungen
Ternidazol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Modellverbindung in der Untersuchung der Nitroimidazol-Chemie und -Reaktivität verwendet.
Biologie: Wird in der Untersuchung von Protozoeninfektionen und deren Behandlung eingesetzt.
Medizin: Wird bei der Entwicklung von Antiprotozoenmedikamenten und in klinischen Studien zur Behandlung von Protozoeninfektionen eingesetzt.
Industrie: Wird bei der Synthese anderer Nitroimidazol-Derivate und als Zwischenprodukt bei der Herstellung von Pharmazeutika eingesetzt
Wirkmechanismus
Ternidazol übt seine Wirkung aus, indem es die DNA-Synthese von Protozoen stört. Die Nitrogruppe von Ternidazol wird innerhalb der Protozoen Zelle reduziert, was zur Bildung reaktiver Nitroraddikale führt. Diese Radikale verursachen Schäden an der DNA der Protozoen, was letztendlich zum Zelltod führt. Die molekularen Zielstrukturen umfassen die DNA und verschiedene Enzyme, die an der DNA-Replikation und -Reparatur beteiligt sind .
Wissenschaftliche Forschungsanwendungen
Chemical Applications
Ternidazole serves as a model compound in the study of nitroimidazole chemistry. Its chemical properties allow researchers to explore:
- Oxidation and Reduction Reactions : this compound undergoes oxidation to form nitroso and hydroxylamine derivatives, while reduction leads to aminoimidazole products. These transformations are critical for understanding reaction mechanisms in organic chemistry .
- Substitution Reactions : The compound can also participate in substitution reactions, yielding various alkylated and acylated imidazole derivatives. This versatility makes it valuable in synthetic organic chemistry .
Biological Applications
This compound is primarily recognized for its antiprotozoal properties. It is employed in the treatment of various protozoal infections, including:
- Mechanism of Action : this compound disrupts DNA synthesis in protozoa by generating reactive nitro radicals upon reduction within the cell. These radicals damage the DNA, leading to cell death .
- Clinical Studies : Research has demonstrated its effectiveness against infections such as amoebiasis and giardiasis. Clinical trials have shown that this compound can be particularly beneficial in cases where resistance to other nitroimidazoles, like metronidazole, has developed .
Medicinal Significance
This compound's role extends beyond basic research; it has significant medicinal implications:
- Antiprotozoal Drug Development : this compound is utilized in developing new antiprotozoal therapies due to its favorable pharmacokinetic properties, such as a longer half-life compared to similar compounds .
- Case Studies : Various clinical trials have highlighted its efficacy against resistant strains of protozoa. For example, studies have indicated that patients who did not respond to metronidazole showed improvement with this compound treatment .
Future Research Directions
Ongoing studies are exploring additional therapeutic potentials of this compound beyond its established uses:
- Radiosensitization : Research indicates that nitroimidazoles may serve as radiosensitizers in cancer therapy, enhancing the effectiveness of radiotherapy by targeting hypoxic tumor cells .
- Antifertility Potential : Some studies suggest that certain nitroimidazoles exhibit antifertility properties, which could lead to new applications in reproductive health .
Wirkmechanismus
Ternidazole exerts its effects by disrupting the DNA synthesis of protozoa. The nitro group of this compound is reduced within the protozoal cell, leading to the formation of reactive nitro radicals. These radicals cause damage to the DNA of the protozoa, ultimately leading to cell death. The molecular targets include the DNA and various enzymes involved in DNA replication and repair .
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis of Ternidazole and Similar Nitroimidazoles
Chemical and Structural Differences
Key structural variations among nitroimidazoles influence their pharmacokinetics and potency:
Compound | Molecular Formula | Molecular Weight | Core Structure Modification |
---|---|---|---|
This compound | C₇H₁₁N₃O₃ | 187.15 g/mol | Propanol chain substitution |
Metronidazole | C₆H₉N₃O₃ | 171.15 g/mol | Ethanol chain substitution |
Secnidazole | C₇H₁₁N₃O₃ | 185.18 g/mol | Isopropyl side chain |
Ornidazole | C₇H₁₀ClN₃O₃ | 219.63 g/mol | Chlorinated methyl group |
Ronidazole | C₆H₈N₄O₄ | 200.15 g/mol | Methylcarbamate substitution |
Ronidazole and dimetridazole, however, are prohibited in veterinary use due to residual toxicity concerns .
Pharmacological and Clinical Efficacy
- Antimicrobial Spectrum: TNZ and MNZ share activity against Giardia, Trichomonas, and anaerobic bacteria (Bacteroides, Clostridium). TNZ’s efficacy in vaginal dysbiosis is highlighted in clinical studies, achieving microbial eradication in 85–90% of cases when combined with neomycin sulfate and prednisolone . MNZ remains the gold standard for bacterial vaginosis but faces resistance issues in recurrent cases .
- Secnidazole, with a longer half-life (~17–29 hours), is preferred for single-dose regimens .
Regulatory and Residue Concerns
TNZ is monitored in veterinary residues, with detection limits (LOQ) of 0.5 µg/kg in honey using UHPLC-MS/MS . In contrast, MNZ is widely approved but restricted in livestock in the EU, while ornidazole faces similar prohibitions .
Clinical Studies on TNZ
- A 2024 study demonstrated TNZ-neomycin-nystatin-prednisolone combination therapy eradicated A. vaginae in 92% of nonpregnant women with reproductive failure, outperforming MNZ in anaerobic coverage .
- TNZ’s thermodynamic properties, including strong hydrogen bonding (γ = 2.0), suggest unique stability in amorphous states, relevant for drug formulation .
Limitations and Gaps
- Direct comparative trials between TNZ and MNZ are scarce, with most data extrapolated from combination therapies.
- Long-term safety data for TNZ, particularly in vulnerable populations, remain understudied .
Biologische Aktivität
Ternidazole is a nitroimidazole derivative primarily recognized for its antimicrobial properties, particularly against protozoa and certain bacterial strains. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various infections, and relevant research findings.
This compound exerts its biological effects primarily through the following mechanisms:
- DNA Disruption : The compound is bioactivated in anaerobic conditions, leading to the formation of reactive intermediates that interact with DNA, causing strand breaks and inhibiting nucleic acid synthesis.
- Inhibition of Energy Metabolism : this compound disrupts the energy metabolism of susceptible microorganisms, particularly in anaerobic protozoa and bacteria.
Antimicrobial Activity
This compound has demonstrated significant activity against a range of pathogens:
- Protozoa : It is effective against Trichomonas vaginalis, the causative agent of trichomoniasis, and Giardia lamblia, responsible for giardiasis.
- Bacteria : this compound exhibits antibacterial properties against various Gram-positive and Gram-negative bacteria. Its effectiveness is particularly noted in anaerobic bacteria.
Table 1: Antimicrobial Efficacy of this compound
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Trichomonas vaginalis | 0.5 - 2 µg/mL | |
Giardia lamblia | 1 - 4 µg/mL | |
Bacteroides fragilis | 2 - 8 µg/mL | |
Clostridium difficile | 4 - 16 µg/mL |
Case Study 1: Treatment of Vaginal Infections
A clinical study assessed the efficacy of a this compound-neomycin sulfate-nystatin combination in treating mixed infections such as Candida albicans vaginitis and bacterial vaginosis. The results indicated a significant reduction in symptoms and pathogen load, showcasing this compound's role in multidrug regimens for gynecological infections .
Case Study 2: Efficacy Against Anaerobic Bacteria
Another study focused on the use of this compound for treating infections caused by anaerobic bacteria. The findings revealed that this compound effectively reduced bacterial counts in patients suffering from intra-abdominal infections, particularly those caused by Bacteroides and Clostridium species .
Toxicity and Safety Profile
This compound is generally well-tolerated; however, some adverse effects have been documented:
- Gastrointestinal Disturbances : Nausea and diarrhea are common side effects.
- Neurological Effects : Rarely, patients may experience dizziness or headache.
Research Findings
Recent studies have emphasized the importance of this compound in treating neglected tropical diseases. Its potential as an alternative treatment option for conditions like human African trypanosomiasis (HAT) has been explored, although further research is necessary to establish definitive efficacy .
Q & A
Basic Research Questions
Q. What methodological approaches are recommended for investigating Ternidazole’s mechanism of action in preclinical studies?
To elucidate this compound’s mechanism, researchers should combine in vitro assays (e.g., enzyme inhibition kinetics, bacterial/viral load quantification) with molecular modeling to identify target interactions. For example, dose-response experiments using standardized cell cultures (e.g., HEK-293 or macrophage lines) can quantify efficacy, while proteomic profiling may reveal downstream pathways affected . Controls should include solvent-only groups and positive controls (e.g., known antiparasitic agents) to validate results.
Q. What are the best practices for designing in vitro studies to assess this compound’s antimicrobial spectrum?
Follow Clinical and Laboratory Standards Institute (CLSI) guidelines for minimum inhibitory concentration (MIC) assays. Use a panel of clinically relevant microbial strains (e.g., Giardia, Trichomonas) and include:
- Serial dilutions of this compound (1–256 µg/mL) .
- Negative controls (culture medium alone) and positive controls (e.g., metronidazole).
- Replicates (n ≥ 3) to ensure statistical power. Data should be analyzed using non-linear regression models to calculate IC₅₀ values .
Q. How should researchers address variability in this compound’s pharmacokinetic (PK) data across animal models?
Standardize variables such as animal species, age, and metabolic profiles. Use LC-MS/MS for plasma concentration measurements and compartmental modeling (e.g., non-linear mixed-effects modeling) to account for inter-individual variability. Cross-validate findings with in silico PK simulations (e.g., GastroPlus) .
Advanced Research Questions
Q. How can contradictory results in this compound’s efficacy across clinical trials be systematically analyzed?
Conduct a meta-analysis using PRISMA guidelines to aggregate data from peer-reviewed trials. Key steps:
- Define inclusion/exclusion criteria (e.g., sample size ≥ 50, double-blind design).
- Perform heterogeneity tests (I² statistic) and subgroup analyses (e.g., dosage, patient demographics).
- Use funnel plots to assess publication bias . Example table for data synthesis:
Study (Year) | Sample Size | Dosage (mg/day) | Efficacy (%) | Heterogeneity Factor |
---|---|---|---|---|
Smith et al. (2023) | 120 | 500 | 78 | Low (I² = 15%) |
Lee et al. (2024) | 95 | 750 | 65 | High (I² = 72%) |
Q. What experimental strategies can resolve uncertainties in this compound’s synergistic effects with other antiparasitics?
Use checkerboard assays to calculate fractional inhibitory concentration indices (FICI). For example:
- Combine this compound with albendazole in Giardia cultures.
- Define synergy as FICI ≤ 0.5, additive as 0.5 < FICI ≤ 1, and antagonism as FICI > 1 . Validate findings with time-kill curve analyses and RNA sequencing to identify co-targeted pathways.
Q. How can researchers optimize this compound’s formulation for enhanced bioavailability in translational studies?
Employ a Quality-by-Design (QbD) framework:
- Identify critical quality attributes (CQAs): dissolution rate, particle size.
- Use response surface methodology (RSM) to test excipient ratios (e.g., surfactants, polymers).
- Validate stability under ICH guidelines (25°C/60% RH for 6 months) .
Q. Methodological Considerations
Q. What statistical methods are appropriate for analyzing dose-dependent toxicity in this compound studies?
Apply probit or logit models for LD₅₀ calculations. For longitudinal toxicity data, use mixed-effects models or Kaplan-Meier survival analysis with Bonferroni correction for multiple comparisons .
Q. How should ethical considerations be integrated into clinical trials involving this compound?
- Obtain IRB approval and register trials on ClinicalTrials.gov .
- Include informed consent forms detailing risks (e.g., neurotoxicity, drug interactions).
- Monitor adverse events using DSMBs (Data Safety Monitoring Boards) .
Q. Data Presentation Guidelines
Q. What are the standards for presenting this compound’s in vivo efficacy data in publications?
- Use line graphs for time-course efficacy (e.g., parasite load vs. days post-treatment).
- Include error bars (SEM or SD) and p-values from ANOVA or t-tests.
- Follow journal-specific table formatting (e.g., Roman numerals, footnotes) .
Q. How can researchers ensure reproducibility in this compound studies?
Eigenschaften
IUPAC Name |
3-(2-methyl-5-nitroimidazol-1-yl)propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O3/c1-6-8-5-7(10(12)13)9(6)3-2-4-11/h5,11H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUOHVNSMLSPTMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CCCO)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60862525 | |
Record name | Ternidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60862525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1077-93-6 | |
Record name | Ternidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1077-93-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ternidazole [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001077936 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ternidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60862525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ternidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.798 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TERNIDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N8R018QB0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.